molecular formula C10H7Cl2N3O2 B13352162 3-(4,6-Dichloro-2-oxo-1,2-dihydropyridin-3-yl)-1-methyl-1H-pyrazole-5-carbaldehyde

3-(4,6-Dichloro-2-oxo-1,2-dihydropyridin-3-yl)-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B13352162
M. Wt: 272.08 g/mol
InChI Key: SSCIAWLHXGJPTD-UHFFFAOYSA-N
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Description

3-(4,6-Dichloro-2-oxo-1,2-dihydropyridin-3-yl)-1-methyl-1H-pyrazole-5-carbaldehyde is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a pyridine ring substituted with chlorine atoms and a pyrazole ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-Dichloro-2-oxo-1,2-dihydropyridin-3-yl)-1-methyl-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is formed and chlorinated at the 4 and 6 positions.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately, often starting from hydrazine derivatives.

    Coupling Reaction: The two rings are then coupled together under specific conditions, often involving a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield alcohol derivatives.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Industry

In industrial applications, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,6-Dichloro-2-oxo-1,2-dihydropyridin-3-yl)-1H-pyrazole-5-carbaldehyde
  • 3-(4,6-Dichloro-2-oxo-1,2-dihydropyridin-3-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
  • 3-(4,6-Dichloro-2-oxo-1,2-dihydropyridin-3-yl)-1-methyl-1H-pyrazole-3-carbaldehyde

Uniqueness

The uniqueness of 3-(4,6-Dichloro-2-oxo-1,2-dihydropyridin-3-yl)-1-methyl-1H-pyrazole-5-carbaldehyde lies in its specific substitution pattern, which can confer unique chemical and biological properties compared to its analogs. This can affect its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C10H7Cl2N3O2

Molecular Weight

272.08 g/mol

IUPAC Name

5-(4,6-dichloro-2-oxo-1H-pyridin-3-yl)-2-methylpyrazole-3-carbaldehyde

InChI

InChI=1S/C10H7Cl2N3O2/c1-15-5(4-16)2-7(14-15)9-6(11)3-8(12)13-10(9)17/h2-4H,1H3,(H,13,17)

InChI Key

SSCIAWLHXGJPTD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=C(NC2=O)Cl)Cl)C=O

Origin of Product

United States

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